1H-Imidazo[4,5-c]pyridin-4-ol
Overview
Description
1H-Imidazo[4,5-c]pyridin-4-ol is a compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 g/mol . The compound is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives has been achieved through various methods. For instance, a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via photo redox mechanism has been used . Another method involves a series of condensation, oxidation, acid amine coupling, and reductive amination reactions .Molecular Structure Analysis
The InChI code for 1H-Imidazo[4,5-c]pyridin-4-ol is 1S/C6H5N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H, (H,7,10) (H,8,9) . Its InChI key is ITFPSSOGLQUVLD-UHFFFAOYSA-N . The canonical SMILES structure is C1=CNC(=O)C2=C1NC=N2 .Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives have been involved in various chemical reactions. For example, they have been used in the synthesis of novel 7-aryl-1H-imidazo[4,5-b]pyridines . They have also been used in the synthesis of analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide and (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine .Physical And Chemical Properties Analysis
1H-Imidazo[4,5-c]pyridin-4-ol has a molecular weight of 135.12 g/mol . It has a topological polar surface area of 57.8 Ų and a heavy atom count of 10 . The compound is a light yellow to yellow powder or crystals .Scientific Research Applications
- Field : Medicinal Chemistry
- Application Summary : Imidazo[4,5-c]pyridine derivatives have shown potential in various disease conditions. Their structural resemblance to purines has led to their investigation for therapeutic significance .
- Results or Outcomes : They have been found to play a crucial role in influencing many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Field : Organic Chemistry
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Results or Outcomes : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Pharmacological Potential
Synthesis and Therapeutic Potential
- Field : Medicinal Chemistry
- Application Summary : Certain derivatives of imidazole have shown potential as anti-tubercular agents .
- Results or Outcomes : Compounds synthesized from imidazole showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
- Field : Pharmacology
- Application Summary : Imidazole derivatives are being investigated for their potential in treating GPR81 associated disorders .
- Results or Outcomes : These disorders include dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
- Field : Organic Chemistry
- Application Summary : “1H-Imidazo[4,5-c]pyridin-4-ol” can be used as an intermediate in organic synthesis and pharmaceutical production processes .
- Results or Outcomes : The outcomes of these processes would depend on the specific reactions and compounds being synthesized .
- Field : Oncology
- Application Summary : Imidazole derivatives have been studied for their potential to inhibit angiogenesis, a process that is essential for the growth of tumor cells .
- Results or Outcomes : The outcomes of these studies would depend on the specific type of cancer and the stage of the disease .
Anti-tubercular Potential
Treatment of GPR81 Associated Disorders
Organic Synthesis Intermediate
Anti-angiogenesis in Cancer Treatment
- Field : Pharmacology
- Application Summary : Imidazole derivatives are used in the synthesis of antihistaminic agents .
- Results or Outcomes : Antihistaminic agents are used to treat allergic reactions .
- Field : Gastroenterology
- Application Summary : Imidazole derivatives are used in the synthesis of antiulcer drugs .
- Results or Outcomes : Antiulcer drugs are used to treat ulcers in the stomach and small intestine .
- Field : Microbiology
- Application Summary : Imidazole derivatives are used in the synthesis of antiprotozoal and antibacterial drugs .
- Results or Outcomes : Antiprotozoal and antibacterial drugs are used to treat infections caused by protozoa and bacteria .
- Field : Organic Chemistry
- Application Summary : “1H-Imidazo[4,5-c]pyridin-4-ol” can be used as an intermediate in organic synthesis and pharmaceutical production processes .
- Results or Outcomes : The outcomes of these processes would depend on the specific reactions and compounds being synthesized .
- Field : Parasitology
- Application Summary : Imidazole derivatives are used in the synthesis of antihelmintic drugs .
- Results or Outcomes : Antihelmintic drugs are used to treat parasitic worm infections .
Antihistaminic Agent
Antiulcer
Antiprotozoal and Antibacterial
Organic Synthesis Intermediate
Antihelmintic
Antifungal
Safety And Hazards
Future Directions
1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives have shown potential in various therapeutic areas. For instance, 1H-Imidazo[4,5-b]pyridine derivatives have been found to be potent and selective BET inhibitors for the management of neuropathic pain . This suggests that 1H-Imidazo[4,5-c]pyridin-4-ol and its derivatives could be further explored for their therapeutic potential.
properties
IUPAC Name |
1,5-dihydroimidazo[4,5-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFPSSOGLQUVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954189 | |
Record name | 3H-Imidazo[4,5-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-c]pyridin-4-ol | |
CAS RN |
3243-24-1 | |
Record name | 3243-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Imidazo[4,5-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-imidazo[4,5-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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